molecular formula C19H19N3O3S2 B2675415 N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-30-6

N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2675415
M. Wt: 401.5
InChI Key: KGCBKKUMHFZEDJ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound, which can give clues about its reactivity and properties.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, temperature, and pressure can all affect the yield and purity of the product.



Molecular Structure Analysis

Analyzing the molecular structure of a compound involves determining the arrangement of atoms and the lengths and angles of the chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents under different conditions, and studying the mechanisms of these reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, refractive index, and spectral properties. These can be determined using various experimental techniques.


Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have synthesized various thiadiazole derivatives, including compounds structurally related to N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, employing methods that involve condensation reactions catalyzed by carbodiimide, showcasing the compound's synthetic accessibility and the potential for chemical modification to explore a range of biological activities (Yu et al., 2014).

Anticancer Potential

A significant area of research involving thiadiazole derivatives focuses on their anticancer activity. Studies demonstrate that thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting the potential of N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide analogs as anticancer agents. For instance, certain derivatives have shown powerful cytotoxic results against breast cancer cells, underscoring the importance of thiadiazole motifs in the design of new anticancer drugs (Abu-Melha, 2021; Çevik et al., 2020).

Molecular Structure and Interactions

The molecular structure and intermolecular interactions of related thiadiazole compounds have been elucidated through crystallography, providing insights into the structural basis of their biological activity. These studies contribute to the understanding of how modifications in the thiadiazole framework influence the compound's properties and interactions, which is crucial for rational drug design (Boechat et al., 2011).

Biological Activities Beyond Anticancer Effects

Research on thiadiazole derivatives extends beyond anticancer activity, exploring other biological properties such as antibacterial and anti-inflammatory effects. This broad range of activities highlights the versatility of thiadiazole-based compounds in medicinal chemistry and their potential for development into therapeutic agents targeting various diseases (Tamer & Qassir, 2019; Shukla et al., 2012).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This can include studying the compound’s effects on cells or organisms, and determining its LD50 (the dose that is lethal to 50% of a population).


Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactions, or to find new applications for the compound. This could also involve developing more efficient synthesis methods or finding safer or more environmentally friendly alternatives.


properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-14-8-9-15(24-2)16(10-14)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBKKUMHFZEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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